Tetrahydrolinalool

説明

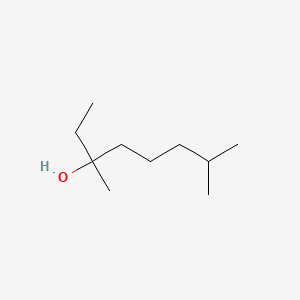

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQZZUEERVIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029110 | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.829 | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-69-3, 57706-88-4 | |

| Record name | Tetrahydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-6-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of Tetrahydrolinalool in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated derivative of the widely occurring monoterpenoid linalool, is a naturally occurring volatile organic compound found in a variety of plants. While its presence is more subtle compared to its unsaturated precursor, this compound contributes to the complex aromatic profiles of many plant species and has garnered interest for its potential biological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, delving into its biosynthesis, analytical methodologies for its detection and quantification, and a summary of its known distribution in the plant kingdom.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils and volatile profiles of several plant species. Its concentration can vary significantly depending on the plant species, cultivar, environmental conditions, and the specific part of the plant being analyzed. A summary of quantitative data from available literature is presented in Table 1.

| Plant Species | Plant Part | Concentration | Analytical Method | Reference(s) |

| Tartary Buckwheat (Fagopyrum tataricum) | Grains | Key odorant | GC-O-MS, AEDA | [1] |

Table 1: Quantitative Occurrence of this compound in Plants

Further research is required to expand this table with data from a wider range of plant species.

Biosynthesis of this compound

The biosynthesis of this compound in plants is understood to be a secondary metabolic process originating from the metabolism of linalool. The proposed pathway involves the reduction of the double bonds present in the linalool molecule.

Linalool Biosynthesis

Linalool itself is synthesized via the methylerythritol phosphate (MEP) pathway in plastids or the mevalonate (MVA) pathway in the cytosol, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), a ten-carbon intermediate, is formed from IPP and DMAPP and serves as the direct precursor for linalool synthesis, a reaction catalyzed by linalool synthase (LIS), a member of the terpene synthase family of enzymes.[2][3][4]

Conversion of Linalool to this compound

The conversion of linalool to this compound involves the saturation of its carbon-carbon double bonds, a hydrogenation reaction. While the precise enzymatic machinery responsible for this conversion in plants is not yet fully elucidated, evidence points towards the involvement of cytochrome P450 (CYP) enzymes.[5][6][7][8][9] These versatile enzymes are known to be involved in a wide array of oxidative and reductive reactions in plant secondary metabolism. It is hypothesized that a specific cytochrome P450 reductase, utilizing cofactors such as NADPH, catalyzes the reduction of linalool to dihydrolinalool and subsequently to this compound.[10] Further research is necessary to isolate and characterize the specific enzymes and to fully understand the reaction mechanism and its regulation within the plant cell.

Figure 1: Proposed biosynthetic pathway of this compound from IPP/DMAPP.

Experimental Protocols

The accurate detection and quantification of this compound in plant matrices require robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique. The choice of extraction method is critical and depends on the plant material and the volatility of the target compound.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free and sensitive method for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

Materials:

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of finely ground plant material (e.g., 0.5-1.0 g) into a headspace vial.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.

-

Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

Figure 2: Experimental workflow for HS-SPME-GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. An example program could be: initial temperature of 60°C for 3 min, ramp to 240°C at 3°C/min, and hold for 10 min.[11]

-

Injector Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Quantification: Quantification is typically performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the plant sample is then determined from this calibration curve.[11][12][13][14][15]

Conclusion

The natural occurrence of this compound in plants, although less abundant than its precursor linalool, presents an intriguing area of research. This guide has provided a comprehensive overview of its known distribution, proposed biosynthetic pathway, and detailed analytical methodologies for its study. Further investigations are warranted to expand the quantitative data across a broader range of plant species and to fully elucidate the enzymatic mechanisms governing its formation. Such knowledge will be invaluable for researchers in the fields of plant science, natural product chemistry, and drug development, potentially unlocking new applications for this fascinating molecule.

References

- 1. Characterization of Key Aroma Compounds in Tartary Buckwheat (Fagopyrum tataricum Gaertn.) by Means of Sensory-Directed Flavor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. linalool biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

- 14. scitepress.org [scitepress.org]

- 15. academics.su.edu.krd [academics.su.edu.krd]

The Conversion of Linalool to Tetrahydrolinalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool, a saturated derivative of the tertiary monoterpenoid alcohol linalool, is a valuable compound in the fragrance and pharmaceutical industries, prized for its greater stability compared to its unsaturated precursor.[1][2] This technical guide provides an in-depth exploration of the primary pathway for the synthesis of this compound from linalool: catalytic hydrogenation. Additionally, it delves into the evidence for a biological conversion, suggesting a potential biosynthetic route. This document offers detailed experimental protocols, quantitative data for comparative analysis, and pathway visualizations to support research and development in this area.

Introduction

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. While widely used, its unsaturated nature makes it susceptible to oxidation and degradation.[1] The conversion to this compound (3,7-dimethyloctan-3-ol) through the saturation of its double bonds results in a compound with a similar floral scent but significantly enhanced stability, making it a preferred ingredient in various applications.[1][2] The primary and industrially established method for this transformation is catalytic hydrogenation. Evidence from metabolic studies also points towards a potential for a direct biological conversion, a pathway of great interest for "green chemistry" applications.

Catalytic Hydrogenation of Linalool

The most common method for the synthesis of this compound is the catalytic hydrogenation of linalool. This process involves the addition of hydrogen across the two double bonds in the linalool molecule in the presence of a metal catalyst.

The reaction proceeds in a stepwise manner, with the terminal double bond being hydrogenated first to form dihydrolinalool (3,7-dimethyl-6-en-3-ol), which is then further hydrogenated to yield this compound.[1]

Catalysts and Reaction Conditions

Several catalysts are effective for the hydrogenation of linalool, with palladium on carbon (Pd/C) and Raney Nickel being the most commonly employed. The choice of catalyst, along with reaction conditions such as temperature and pressure, significantly influences the reaction's efficiency and selectivity.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| 5% Pd/C | Carbon | 90-92 | 2.0 | 4 | 96.3 | [1] |

| Raney Ni | - | Not specified | Not specified | Not specified | >96 | [1] |

Table 1: Comparison of Catalysts for the Hydrogenation of Linalool to this compound.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol is based on established laboratory procedures for the catalytic hydrogenation of linalool.

Materials:

-

Linalool

-

5% Palladium on carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Autoclave or other suitable high-pressure reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, dissolve linalool in a suitable solvent such as ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically around 1-5% by weight relative to the linalool.

-

Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2.0 MPa).[1]

-

Heat the reaction mixture to the target temperature (e.g., 90-92°C) while stirring.[1]

-

Maintain the reaction under these conditions for the specified time (e.g., 4 hours), monitoring the hydrogen uptake to gauge the reaction progress.[1]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Pathway Diagram: Catalytic Hydrogenation

Biosynthesis of this compound

While catalytic hydrogenation is the established industrial method, evidence suggests that a direct biological conversion of linalool to this compound is possible. This is of significant interest for developing more sustainable and environmentally friendly production methods.

Evidence from Metabolic Studies

Studies on the metabolism of linalool in mammals have shown that this compound is one of the metabolites excreted in urine, along with dihydrolinalool. This indicates that enzymes present in the body are capable of reducing the double bonds of linalool. This metabolic process is likely carried out by reductase enzymes.

Potential Enzymatic Pathway

A direct enzymatic pathway for the conversion of linalool to this compound has not been fully elucidated in a specific microorganism or plant as a primary metabolic function. However, based on the known functions of certain enzyme families, a hypothetical pathway can be proposed.

Ene-reductases , a class of flavin-dependent enzymes, are known to catalyze the asymmetric reduction of activated C=C double bonds.[3] These enzymes, including those from the "Old Yellow Enzyme" (OYE) family, are versatile biocatalysts that could potentially reduce the double bonds in linalool.[4][5][6]

The proposed enzymatic conversion would likely proceed in a similar stepwise manner to the catalytic hydrogenation, with the reduction of one double bond followed by the second. This would require one or more reductase enzymes and a biological hydride donor, typically NADH or NADPH.

Hypothetical Enzymatic Pathway Diagram

Conclusion

The conversion of linalool to the more stable this compound is a commercially important process, primarily achieved through catalytic hydrogenation with catalysts such as Pd/C and Raney Nickel. This method is well-established and provides high yields. The emerging evidence of a biological conversion pathway, likely mediated by reductase enzymes, opens up exciting possibilities for the development of biocatalytic processes for the production of this compound. Further research is needed to identify and characterize the specific enzymes responsible for this transformation to fully realize the potential of a biosynthetic route. This guide provides the foundational knowledge and protocols to aid researchers in both the chemical and potential biocatalytic synthesis of this valuable molecule.

References

- 1. Page loading... [guidechem.com]

- 2. ScenTree - this compound (CAS N° 78-69-3) [scentree.co]

- 3. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol | MDPI [mdpi.com]

- 5. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic and Antidepressant Effects of Tetrahydrolinalool

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, has demonstrated significant potential as a therapeutic agent for anxiety and depression in preclinical studies. This technical guide provides a comprehensive overview of the current research on the anxiolytic and antidepressant properties of THL. It includes a detailed summary of quantitative data from in vivo studies, standardized experimental protocols for behavioral assessment, and an exploration of the putative molecular mechanisms of action. In silico docking studies and subsequent pharmacological investigations suggest that THL's effects are likely mediated through the modulation of multiple neurotransmitter systems, including the GABAergic, glutamatergic, and serotonergic pathways. This document aims to serve as a core resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic utility of this compound.

Introduction

Anxiety and depressive disorders are prevalent and debilitating mental health conditions with a significant unmet medical need for novel, effective, and well-tolerated therapeutics.[1] Current pharmacological treatments, while beneficial for many, are often associated with a delayed onset of action, undesirable side effects, and a lack of efficacy in a substantial portion of patients.[1] This has spurred the investigation of new chemical entities, including natural products and their derivatives, for their potential as anxiolytic and antidepressant agents.

This compound (3,7-Dimethyloctan-3-ol), a saturated analog of linalool, is a naturally occurring monoterpene found in various aromatic plants.[2][3] Preclinical evidence suggests that THL possesses anxiolytic and antidepressant-like properties without the common side effects associated with current medications.[2] This guide synthesizes the available quantitative data, experimental methodologies, and proposed signaling pathways to provide a detailed technical resource on the psychoactive properties of this compound.

Quantitative Data from Preclinical Studies

The anxiolytic and antidepressant effects of this compound have been quantified in preclinical studies using murine models. The following tables summarize the key findings from these investigations.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus-Maze (EPM) Test

| Dose (mg/kg, p.o.) | % Increase in Entries into Open Arms | % Increase in Time Spent in Open Arms | Reference |

| 37.5 | 72.7% | 80.3% | [1] |

| 75 | 64.3% | 76.8% | [1] |

Data presented as the percentage increase compared to the control group. The study notes that these doses did not impair locomotor activity or motor coordination.[1]

Table 2: Antidepressant-like Effects of this compound in the Forced Swim Test (FST)

| Dose (mg/kg, p.o.) | % Reduction in Immobility Time | Reference |

| 150 | 69.3% | [1] |

| 300 | 60.9% | [1] |

| 600 | 68.7% | [1] |

Data presented as the percentage reduction in immobility time compared to the control group.[1]

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to evaluate the anxiolytic and antidepressant-like effects of this compound in mice.

Elevated Plus-Maze (EPM) Test

This test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). It consists of two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of the same size, arranged opposite to each other. A central platform (e.g., 5 x 5 cm) connects the arms.

-

Procedure:

-

Acclimatize the mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.

-

Administer this compound or vehicle orally (p.o.) at the specified doses.

-

After the appropriate pre-treatment time (typically 30-60 minutes), place the mouse on the central platform of the maze, facing one of the enclosed arms.

-

Allow the mouse to explore the maze freely for a 5-minute session.

-

Record the session using an overhead video camera.

-

The primary measures of anxiety are the number of entries into and the time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

The total number of arm entries can be used as a measure of general locomotor activity.

-

Thoroughly clean the apparatus with 70% ethanol between trials to eliminate olfactory cues.

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.

-

Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with a floor divided into a central zone and a peripheral zone.

-

Procedure:

-

Acclimatize the mice to the testing room as described for the EPM test.

-

Administer THL or vehicle.

-

After the pre-treatment period, place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session with a video tracking system.

-

The primary measure of locomotor activity is the total distance traveled.

-

Anxiety-like behavior can be inferred from the time spent in the center of the arena, with anxiolytics typically increasing the time spent in the central zone.

-

Clean the arena thoroughly between each mouse.

-

Rotarod Test

This test is used to assess motor coordination and balance, ensuring that the observed effects in other behavioral tests are not due to motor impairment.

-

Apparatus: A rotating rod apparatus with adjustable speed.

-

Procedure:

-

Prior to testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for one or two sessions.

-

On the test day, administer THL or vehicle.

-

After the pre-treatment period, place the mice on the rotarod.

-

The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each mouse.

-

A lack of significant difference in the latency to fall between the treated and control groups indicates that the compound does not impair motor coordination at the tested doses.

-

Clean the rod between trials.

-

Forced Swim Test (FST)

The FST is a widely used behavioral despair model for screening potential antidepressant drugs.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Acclimatize the mice to the testing room.

-

Administer THL or vehicle.

-

After the pre-treatment period, gently place the mouse into the water cylinder.

-

The total test duration is typically 6 minutes. The initial 2 minutes are considered a habituation period.

-

During the subsequent 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

After the test, remove the mouse from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.

-

Change the water between each mouse.

-

Proposed Mechanisms of Action and Signaling Pathways

In silico molecular docking studies have identified several potential molecular targets for this compound, suggesting a multi-target mechanism of action for its anxiolytic and antidepressant effects.[1] The primary systems implicated are the GABAergic, glutamatergic, and serotonergic pathways.

GABAergic System Modulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for anxiolytic drugs. Evidence suggests that THL may enhance GABAergic neurotransmission.

Glutamatergic System Modulation via NMDA Receptor Antagonism

The glutamatergic system is the primary excitatory neurotransmitter system in the brain. Overactivity of this system, particularly through the N-methyl-D-aspartate (NMDA) receptor, has been implicated in both anxiety and depression. In silico studies suggest that THL may act as an antagonist at the NMDA receptor.[1]

Serotonergic System Modulation via 5-HT1A Receptor Interaction

The serotonin (5-HT) system plays a crucial role in mood regulation. The 5-HT1A receptor subtype is a key target for both anxiolytic and antidepressant drugs. Molecular docking studies suggest that THL interacts with the 5-HT1A receptor.[1]

Other Potential Molecular Targets

In silico analysis also identified other potential targets for this compound, including neuronal nitric oxide synthase (nNOs), soluble guanylate cyclase (sGC), Interleukin-6 (IL-6), and the Dopamine D1 receptor.[1] The modulation of these targets could contribute to the overall pharmacological profile of THL, potentially through anti-inflammatory and neuromodulatory effects.

Conclusion and Future Directions

The existing preclinical data strongly support the anxiolytic and antidepressant-like effects of this compound. Its multi-target mechanism of action, potentially involving the GABAergic, glutamatergic, and serotonergic systems, presents a promising profile for the development of a novel therapeutic agent with a potentially broader efficacy and improved side-effect profile compared to current treatments.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of THL and to establish a clear dose-response relationship.

-

Chronic Dosing Studies: To evaluate the efficacy and safety of long-term THL administration.

-

Mechanism of Action Elucidation: Further in-depth studies are required to confirm the precise molecular interactions and downstream signaling cascades modulated by THL.

-

Translational Studies: To bridge the gap between preclinical findings and potential clinical applications.

This technical guide provides a solid foundation for these future investigations, highlighting this compound as a compelling candidate for further drug development in the field of neuropsychopharmacology.

References

Anticonvulsant Properties of Tetrahydrolinalool: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool (THL), an acyclic monoterpene alcohol, has demonstrated significant anticonvulsant activity in preclinical studies. This technical guide provides an in-depth analysis of the current scientific data on the anticonvulsant properties of THL. It consolidates quantitative data from various in vivo seizure models, details the experimental protocols utilized in this research, and elucidates the proposed mechanism of action involving the GABAergic system. The information is presented to support further research and development of this compound as a potential therapeutic agent for epilepsy and other seizure-related disorders.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies.[1] Natural products, particularly monoterpenes found in essential oils, have emerged as a promising source for the discovery of new anticonvulsant agents.[1]

This compound (THL), a metabolite of linalool, is a constituent of various essential oils and is also synthesized for use in fragrances and cosmetics.[1][2] Preclinical research has indicated that THL possesses anticonvulsant properties, suggesting its potential as a candidate for the treatment of epileptic syndromes.[2] This document serves as a comprehensive technical resource, summarizing the key findings, experimental methodologies, and mechanistic insights into the anticonvulsant effects of THL.

In Vivo Anticonvulsant Activity

The anticonvulsant effects of this compound have been evaluated in several chemically-induced seizure models in mice. These models are designed to mimic different aspects of seizure generation and propagation, providing insights into the potential clinical applications of a test compound. The primary findings from these studies are summarized below.

Picrotoxin-Induced Seizure Model

Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel, and substances that counteract its effects are thought to act via the GABAergic system.[3] In this model, THL demonstrated a dose-dependent increase in the latency to the first clonic seizure and a reduction in mortality.[1]

Table 1: Effects of this compound on Picrotoxin-Induced Seizures

| Treatment Group | Dose (mg/kg, i.p.) | Latency to First Clonic Seizure (seconds, mean ± SEM) | Mortality Rate (%) |

| Control (Tween 80 5%) | - | Data not available in preprint | 100% |

| THL | 125 | Data not available in preprint | 50% |

| THL | 150 | Increased latency (p < 0.05) | 50% |

| Diazepam | 4 | Increased latency (p < 0.001) | Data not available in preprint |

Data extracted from a preprint research paper. Specific mean and SEM values for latency were not fully detailed in the available text.[1]

3-Mercaptopropionic Acid (3-MP)-Induced Seizure Model

3-Mercaptopropionic acid induces seizures by inhibiting the enzyme glutamic acid decarboxylase (GAD), which is responsible for the synthesis of GABA.[1] THL was effective in increasing the seizure latency in this model, further supporting a GABAergic mechanism of action.[1]

Table 2: Effects of this compound on 3-Mercaptopropionic Acid-Induced Seizures

| Treatment Group | Dose (mg/kg, i.p.) | Seizure Latency (seconds, mean ± SEM) |

| Control (Tween 80 5%) | - | 129.0 ± 5.1 |

| THL | 125 | 253.0 ± 16.4 (p < 0.05) |

| THL | 150 | 251.1 ± 21.1 (p < 0.05) |

| Diazepam | 4 | 841.4 ± 38.1 |

Data extracted from a preprint research paper.[1]

Strychnine-Induced Seizure Model

Strychnine is an antagonist of glycine receptors, and this model is used to identify compounds that may act on the glycinergic system.[2] In the strychnine-induced seizure test, THL did not show any significant anticonvulsant effect, suggesting that its mechanism of action is not primarily mediated by glycine receptors.[1][2]

Pentylenetetrazole (PTZ)-Induced Seizure Model

Pentylenetetrazole is another GABA-A receptor antagonist.[2] Electrophysiological studies using electroencephalography (EEG) in mice treated with PTZ revealed that THL at a dose of 150 mg/kg significantly increased the latency to tonic-clonic seizures, similar to the effects of diazepam.[1]

Proposed Mechanism of Action: GABAergic Modulation

The consistent efficacy of this compound in seizure models involving GABA-A receptor antagonists (picrotoxin and PTZ) and an inhibitor of GABA synthesis (3-mercaptopropionic acid), coupled with its inactivity in the glycine-mediated strychnine model, strongly indicates that the anticonvulsant properties of THL are mediated through the enhancement of GABAergic neurotransmission.[1][2]

Molecular Docking Studies

To further investigate the interaction of THL with the GABA-A receptor, in silico molecular docking studies have been performed.[2] These studies have shown that THL can form a stable complex with a model of the GABA-A receptor.[2] The binding interactions of THL were compared to those of diazepam, a known positive allosteric modulator of the GABA-A receptor.[2]

Caption: Proposed mechanism of THL at the GABAergic synapse.

The diagram illustrates that THL, similar to diazepam, is proposed to act as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability, which underlies its anticonvulsant effects.

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vivo and in silico studies investigating the anticonvulsant properties of this compound.

Animal Models

-

Animals: Male Swiss mice were used in the behavioral and electrophysiological studies.[1]

-

Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]

-

Drug Administration: this compound was dissolved in Tween 80 (5%) and administered intraperitoneally (i.p.).[1]

Seizure Induction Protocols

Caption: General experimental workflow for in vivo anticonvulsant testing of THL.

-

Picrotoxin-Induced Seizures: Animals were pre-treated with THL, diazepam, or vehicle. After a set period, picrotoxin was administered, and the latency to the first seizure and the 24-hour mortality rate were recorded.[1]

-

3-Mercaptopropionic Acid-Induced Seizures: Following pre-treatment, 3-MP was administered, and the latency to the onset of seizures was observed for a defined period.[1]

-

Pentylenetetrazole-Induced Seizures (EEG): Animals were implanted with cortical electrodes for EEG recording. After pre-treatment, PTZ was administered, and the EEG was recorded to determine the latency to the appearance of tonic-clonic seizures.[1]

Molecular Docking Protocol

The in silico molecular docking was performed to predict the binding mode of this compound to the GABA-A receptor.

-

Receptor Model: A homology model of the GABA-A receptor was used.[2]

-

Ligand Preparation: The 3D structure of THL was generated and optimized.

-

Docking Software: The specific software used was not detailed in the available preprint, but standard molecular docking programs are employed for such studies.[1]

-

Binding Site: The docking was performed at the benzodiazepine binding site of the GABA-A receptor.

-

Analysis: The binding energy and interactions between THL and the amino acid residues of the receptor were analyzed and compared to those of diazepam.[2]

Conclusion and Future Directions

The available evidence strongly supports the anticonvulsant properties of this compound, with a mechanism of action likely involving positive allosteric modulation of the GABA-A receptor.[1][2] The efficacy of THL in multiple preclinical models of seizures warrants further investigation into its potential as a novel antiepileptic drug.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) of THL is necessary to understand its bioavailability and dosing requirements.

-

Chronic Seizure Models: Assessing the efficacy of THL in chronic models of epilepsy, such as the kindling model, will provide insights into its potential for long-term treatment.

-

Safety and Toxicity: A thorough toxicological profile of THL is required to ensure its safety for potential clinical use.

-

In-depth Mechanistic Studies: Further electrophysiological and molecular studies are needed to fully elucidate the precise binding site and the allosteric modulatory effects of THL on different GABA-A receptor subtypes.

The development of this compound as an anticonvulsant agent represents a promising avenue for addressing the unmet medical needs of patients with epilepsy. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this potential new therapeutic.

References

Olfactory Characteristics of Tetrahydrolinalool Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrolinalool, a saturated derivative of linalool, is a widely utilized fragrance ingredient valued for its pleasant floral and fresh aroma, as well as its enhanced stability in various media compared to its unsaturated counterpart. This technical guide provides an in-depth exploration of the olfactory characteristics of this compound, with a focus on its isomeric forms. While detailed sensory data for the individual enantiomers, (R)- and (S)-Tetrahydrolinalool, are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on the racemic mixture. It details the compound's odor profile, quantitative olfactory data, and the experimental protocols typically employed for its sensory and instrumental analysis. Furthermore, this guide elucidates the initial stages of the olfactory signaling pathway initiated by odorants such as this compound, providing a foundation for understanding its mechanism of action at the molecular level.

Introduction

This compound (3,7-dimethyloctan-3-ol) is a tertiary alcohol that serves as a key component in the perfumer's palette. Its preparation commonly involves the catalytic hydrogenation of linalool, a process that saturates the double bonds in the parent molecule, thereby increasing its chemical stability. This makes this compound particularly suitable for use in products with aggressive matrices, such as soaps and detergents.[1][2] The olfactory profile of this compound is generally described as floral, with notes of lily, lilac, and rose, complemented by fresh, citrus, woody, and tea-like nuances.[3][4][5] It is often perceived as having a cleaner and more refined character than linalool.[6]

Quantitative Olfactory Data

The following table summarizes the available quantitative data on the olfactory characteristics of racemic this compound.

| Parameter | Value | Reference(s) |

| Odor Detection Threshold | 0.02 µg/L | [8] |

| Odor Profile (General) | Floral, Sweet, Citrus, Fresh, Woody, Tea-like | [3][4][5][9][10] |

| Detailed Odor Descriptors | Lily, bois de rose, lilac, oily, fatty citrus rind | [4][11] |

| Taste Characteristics (at 1-15 ppm) | Clean, fresh, floral, tea-like with citrus and herbal nuances | [2][12] |

Experimental Protocols

The characterization of the olfactory properties of fragrance ingredients like this compound involves a combination of sensory evaluation by human panelists and instrumental analysis.

Sensory Evaluation

Sensory evaluation provides qualitative and quantitative data on the perception of an odorant. Standardized protocols are crucial for obtaining reliable and reproducible results.[13][14]

Objective: To determine the olfactory profile and intensity of this compound isomers.

Panelists: A panel of trained sensory assessors is selected based on their olfactory acuity and ability to describe scents.[15]

Methodology:

-

Descriptive Analysis: Panelists are presented with the odorant (diluted in an appropriate solvent, such as ethanol or dipropylene glycol) on a smelling strip. They are asked to identify and rate the intensity of various odor descriptors (e.g., floral, citrus, woody) using a structured scale.[13][15]

-

Difference Testing (e.g., Triangle Test): This method can be used to determine if a perceptible difference exists between two samples, such as the (R)- and (S)-enantiomers. Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.[15][16]

Controlled Conditions: Evaluations are conducted in a well-ventilated, odor-free environment to prevent sensory adaptation and cross-contamination.[13]

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[1][17][18] This allows for the identification of odor-active compounds in a sample.

Objective: To separate and identify the odor-active components of a this compound sample and characterize their individual scents.

Methodology:

-

Sample Preparation: The this compound sample is diluted in a suitable volatile solvent. For complex matrices, techniques like headspace analysis or solid-phase microextraction (SPME) can be used to isolate volatile compounds.[17]

-

Gas Chromatography: The prepared sample is injected into the gas chromatograph, where the different compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Olfactometry: The effluent from the GC column is split, with one portion going to a conventional detector (e.g., a mass spectrometer for identification) and the other to a sniffing port. A trained assessor sniffs the effluent and records the retention time and odor description of each eluting odorant.[1][18]

-

Data Analysis: The olfactogram (a chromatogram of odor activity) is compared with the instrumental chromatogram to correlate specific chemical compounds with their perceived odors.

Below is a DOT script for a generalized GC-O workflow.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[19][20] While the M2OR database suggests a possible interaction of this compound (as a sum of isomers) with the human olfactory receptor OR1D2, further research is needed to confirm this and identify other potential receptors.[21]

The binding of an odorant to an OR initiates a signal transduction cascade. The canonical pathway is mediated by the G-protein Gαolf.[22][23][24]

Steps in the Olfactory Signaling Cascade:

-

Odorant Binding: A this compound molecule binds to a specific olfactory receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated G-protein, Gαolf. The GDP bound to Gαolf is exchanged for GTP.[22]

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[19][20]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[19][20]

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.[20]

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.

The following DOT script visualizes this signaling pathway.

Conclusion

This compound is a valuable fragrance ingredient with a well-characterized floral and fresh olfactory profile. While the sensory properties of the racemic mixture are well-documented, a significant knowledge gap exists regarding the specific odor characteristics of its individual (R)- and (S)-enantiomers. Further research, employing the detailed sensory and instrumental protocols outlined in this guide, is necessary to fully elucidate the stereochemical impact on the odor of this compound. A deeper understanding of the interactions between this compound isomers and specific olfactory receptors will also be crucial for a complete picture of its sensory perception and for the targeted design of novel fragrance ingredients. This guide provides a foundational framework for researchers and professionals in the field to pursue these avenues of investigation.

References

- 1. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 78-69-3 [thegoodscentscompany.com]

- 4. Perfumers Apprentice - Tetrahydro linalool [shop.perfumersapprentice.com]

- 5. pellwall.com [pellwall.com]

- 6. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spec… [ouci.dntb.gov.ua]

- 9. scent.vn [scent.vn]

- 10. US6759561B2 - Preparation of tetrahydrogeraniol - Google Patents [patents.google.com]

- 11. This compound, 78-69-3 [perflavory.com]

- 12. This compound CAS#: 78-69-3 [amp.chemicalbook.com]

- 13. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]

- 14. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]

- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 16. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 17. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 18. iladdie.wordpress.com [iladdie.wordpress.com]

- 19. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Relative Contributions of cAMP and InsP3 Pathways to Olfactory Responses in Vertebrate Olfactory Receptor Neurons and the Specificity of Odorants for Both Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m2or.chemsensim.fr [m2or.chemsensim.fr]

- 22. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. uniprot.org [uniprot.org]

- 24. GNAL - Wikipedia [en.wikipedia.org]

Tetrahydrolinalool as a Metabolite in Cancer Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated monoterpene alcohol, is recognized primarily for its use as a stable fragrance component in various consumer products. Chemically, it is the hydrogenated derivative of linalool, a naturally occurring terpene alcohol found in many essential oils. While the anticancer properties of numerous terpenes and their derivatives are subjects of intense research, the direct role of this compound in cancer biology is a nascent field with limited available data.

Databases such as PubChem note that this compound has been "observed in cancer metabolism," suggesting its presence in a cancerous environment, likely as a metabolic byproduct of other compounds.[1] However, comprehensive studies detailing its specific anticancer activities, underlying mechanisms, and potential as a therapeutic agent are currently lacking in published scientific literature.

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound in the context of cancer. Given the scarcity of direct research, this guide will extensively cover the well-documented anticancer properties of its direct precursor, linalool. The data presented for linalool serves as a critical proxy for understanding the potential, yet uninvestigated, biological activities of this compound. We will delve into the metabolic conversion of linalool to this compound and explore the signaling pathways modulated by linalool, which may hold relevance for its saturated metabolite.

The Metabolic Journey: From Linalool to this compound

The presence of this compound in a biological system, particularly in the context of cancer, is likely the result of the metabolism of its unsaturated precursor, linalool. Studies in rats have demonstrated that after oral administration, linalool is metabolized into several compounds, including dihydrolinalool and this compound, which are then excreted, often conjugated with glucuronic acid or sulfate.[2][3][4][5]

The biotransformation of linalool is multifaceted. In mammals, it is processed by cytochrome P-450 (CYP) enzymes in the liver.[6][7][8] Furthermore, the gut microflora has been shown to play a role in the reduction of linalool to its saturated forms.[2][5]

The primary metabolic pathways for linalool involve oxidation to 8-hydroxylinalool and 8-carboxylinalool.[3][6][7][8] However, the reductive pathway leading to this compound is also a recognized metabolic fate.

Visualizing the Metabolic Conversion

Linalool: A Precursor with Promising Anticancer Activity

The extensive research on linalool's anticancer effects provides a valuable framework for hypothesizing the potential bioactivity of this compound. Linalool has been shown to exhibit cytotoxic and apoptotic effects across a range of cancer cell lines.

Quantitative Data on Linalool's Anticancer Effects

The following tables summarize the quantitative data from various studies on the anticancer effects of linalool.

Table 1: In Vitro Cytotoxicity of Linalool against Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value(s) | Duration of Treatment | Reference |

| Breast Cancer | T-47D | 224 µM | 48 hours | [8] |

| Colorectal Cancer | SW 620 | 222 µM | 48 hours | [8] |

| Liver Cancer | Hep G2 | 290 µM | 48 hours | [8] |

| Lung Adenocarcinoma | A549 | 474.94 µM | 24 hours | [9] |

| Lung Adenocarcinoma | A549 | 379.33 µM | 48 hours | [9] |

| Lung Adenocarcinoma | A549 | 183.77 µM | 72 hours | [9] |

| Breast Cancer | MCF-7 | 480 µM | 24 hours | [10] |

| Breast Cancer | MDA-MB-231 | 588 µM | 24 hours | [10] |

Table 2: In Vivo Antitumor Activity of Linalool

| Cancer Model | Treatment | Dosage | Outcome | Reference |

| Human Colon Cancer Xenograft (SCID mice) | Oral administration | 200 µg/kg | 55% reduction in mean tumor weight | [11][12] |

Experimental Protocols for Linalool Cancer Studies

This section details the methodologies employed in key studies investigating the anticancer properties of linalool.

3.2.1. Cell Viability and Cytotoxicity Assays

-

WST-8 Assay: The cytotoxic effect of linalool on human colon cancer cell lines (HCT 116) and a human fibroblast cell line (CCD18Co) was examined using a WST-8 assay. Cells were seeded in 96-well plates and treated with varying concentrations of linalool for a specified duration. The assay measures the activity of cellular dehydrogenases, which is indicative of cell viability.[11][12]

-

MTT Assay: The antiproliferative effect of linalool on breast cancer cell lines (MCF-7 and MDA-MB-231) was determined by the MTT assay. Cells were treated with linalool at concentrations ranging from 100 to 1000 µM for 24 and 48 hours. The assay is based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells.[10][13] For lung adenocarcinoma cells (A549), a similar protocol was followed.[9]

3.2.2. Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, breast cancer cells (MCF-7 and MDA-MB-231) treated with linalool were stained with Annexin V-FITC and PI. Flow cytometry was then used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis, in HCT 116 colon cancer cells treated with linalool.[11][12]

3.2.3. In Vivo Xenograft Model

-

Animal Model: Severe combined immunodeficient (SCID) mice were used for the human cancer xenograft model.

-

Tumor Inoculation: Human colon cancer cells (HCT 116) were subcutaneously injected into the mice.

-

Treatment: Linalool (100 or 200 µg/kg) was administered orally every 3 days for 21 days.

-

Outcome Measurement: Tumor size and weight were measured at the end of the treatment period.[11][12]

3.2.4. Western Blot Analysis

-

Protein Extraction and Quantification: Colorectal cancer cells (HCT116 and SW480) were treated with low, medium, and high concentrations of linalool. Total protein was extracted, and concentrations were determined.

-

Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (AKT, p-AKT, p-mTOR, p-4E-BP1, JAK2, p-JAK2, STAT3, and p-STAT3).[7]

Signaling Pathways Modulated by Linalool in Cancer

Linalool has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

3.3.1. Induction of Oxidative Stress

One of the primary mechanisms of linalool-induced cancer cell death is the generation of reactive oxygen species (ROS). Studies in human colon cancer cells have demonstrated that linalool induces cancer-specific oxidative stress, leading to apoptosis.[11] This is characterized by the production of hydroxyl radicals and subsequent lipid peroxidation.[3][11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research Portal [openresearch.surrey.ac.uk]

- 3. Frontiers | Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives [frontiersin.org]

- 4. [PDF] Studies on the metabolism of linalool, a naturally occurring food flavour. | Semantic Scholar [semanticscholar.org]

- 5. Studies on the metabolism of linalool, a naturally occurring food flavour - ProQuest [proquest.com]

- 6. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of geraniol and linalool in the rat and effects on liver and lung microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Tetrahydrolinalool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool (THL), a saturated monoterpene alcohol, is a derivative of linalool, a naturally occurring compound found in many essential oils. While extensively used in the fragrance and cosmetic industries for its pleasant floral aroma and stability, recent scientific investigations have begun to unveil its diverse biological activities. This technical guide provides an in-depth review of the current state of research on the biological properties of this compound, with a focus on its anticonvulsant, anxiolytic, antidepressant-like, antimicrobial, antioxidant, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Anticonvulsant Activity

Recent studies have demonstrated the effective anticonvulsant properties of this compound in murine models.[1] The primary mechanism of action appears to be related to the GABAergic pathway, specifically through interaction with the GABA-A receptor.[1][2]

Quantitative Data: Anticonvulsant Activity

| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |

| Picrotoxin-induced seizures | Mice | THL (125 and 150 mg/kg, i.p.) | Increased latency to seizure onset and reduced mortality.[1] At 150 mg/kg, a significant increase in the latency to the first clonic seizure was observed.[3] The mortality rate was reduced by 50% at both doses.[3] | [1][3] |

| 3-Mercaptopropionic acid (3MP)-induced seizures | Mice | THL (125 and 150 mg/kg, i.p.) | Increased seizure latency compared to the control group.[3] | [3] |

| Pentylenetetrazole (PTZ)-induced seizures | Mice | THL (150 mg/kg) | Reduced seizures as observed in electrophysiological results.[1] Increased tonic-clonic seizure latency.[3] | [1][3] |

| Strychnine-induced seizures | Mice | THL (doses not specified) | No significant modulation of parameters indicative of an anticonvulsant effect.[1] | [1] |

Experimental Protocols

Picrotoxin-Induced Seizure Test in Mice [3]

-

Animals: Male Swiss mice are used.

-

Treatment: Animals are pre-treated with this compound (THL) at doses of 125 and 150 mg/kg via intraperitoneal (i.p.) injection. A control group receives the vehicle (e.g., 5% Tween 80), and a positive control group receives diazepam (4 mg/kg, i.p.).

-

Seizure Induction: Thirty minutes after treatment, seizures are induced by the administration of picrotoxin (dose not specified in the abstract).

-

Observation: The latency to the first seizure is recorded for a period of thirty minutes.

-

Endpoint: The percentage of mortality is recorded 24 hours after the administration of picrotoxin.

Caption: Workflow for the picrotoxin-induced seizure model.

Signaling Pathway

The anticonvulsant effects of this compound are suggested to be mediated through the GABAergic system. Molecular docking studies have shown a stable interaction between THL and the GABA-A receptor, similar to diazepam, a known positive allosteric modulator of this receptor.[1] This interaction likely enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure susceptibility.

Caption: Proposed GABAergic signaling pathway for THL's anticonvulsant activity.

Anxiolytic and Antidepressant-Like Activities

This compound has also been investigated for its potential anxiolytic and antidepressant-like effects in animal models. These studies suggest that THL can modulate behaviors associated with anxiety and depression without causing significant motor impairment.

Quantitative Data: Anxiolytic and Antidepressant-Like Activities

| Experimental Model | Animal Model | Treatment and Dose | Key Findings | Reference |

| Elevated Plus-Maze (EPM) | Mice | THL (0.5-10 mg/kg) | Significant increase in the percentage of entries and time spent in open arms, indicative of an anxiolytic effect.[4] | [4] |

| Forced Swim Test (FST) | Not specified | Not specified | No specific quantitative data found for this compound. |

Experimental Protocols

Elevated Plus-Maze (EPM) Test [4]

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.

-

Animals: Mice are used.

-

Treatment: Animals are administered low doses of this compound (dl-THP) ranging from 0.5 to 10 mg/kg.

-

Procedure: Each mouse is placed in the center of the maze, and its behavior is recorded for a set period (typically 5 minutes).

-

Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.

-

Interpretation: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.

Caption: Workflow for the Elevated Plus-Maze test.

Antimicrobial, Antioxidant, and Anti-inflammatory Activities

While this compound is reported to possess antimicrobial, antioxidant, and anti-inflammatory properties, there is a notable scarcity of quantitative data and detailed experimental studies specifically on this compound. Much of the available information is extrapolated from research on its precursor, linalool.

Antimicrobial Activity

No specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains were found in the reviewed literature. General protocols for determining MIC, such as the broth microdilution method, are widely established.

Antioxidant Activity

Anti-inflammatory Activity

While the anti-inflammatory potential of this compound is mentioned, quantitative data from in vivo models such as the carrageenan-induced paw edema test are lacking. Studies on linalool suggest that its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-κB and Nrf2 signaling pathways.[5][6] Further research is needed to determine if this compound acts through similar mechanisms.

Caption: Potential anti-inflammatory signaling pathways (based on linalool).

Anticancer Activity

Direct and detailed research findings specifically on the anticancer potential of this compound are not prominently featured in the current scientific literature. However, its precursor, linalool, has been investigated for its cytotoxic effects against various cancer cell lines.[7] Studies on linalool suggest that its anticancer activity may be mediated through the induction of apoptosis and oxidative stress in cancer cells. Further dedicated studies are required to ascertain the specific anticancer activities and underlying cellular pathways of this compound.

Conclusion and Future Directions

This compound has emerged as a promising bioactive compound with demonstrated anticonvulsant and anxiolytic-like properties, likely mediated through the GABAergic system. However, a significant gap in knowledge exists regarding its antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The majority of the research in these areas has focused on its precursor, linalool.

Future research should prioritize the systematic evaluation of this compound's efficacy in these underexplored areas. This includes determining quantitative metrics such as MIC and IC50 values, elucidating the specific molecular targets and signaling pathways involved, and conducting in vivo studies to validate its therapeutic potential. A deeper understanding of the biological activities of this compound will be crucial for its potential development as a novel therapeutic agent for a range of pathological conditions.

References

- 1. Anticonvulsant activity of this compound: behavioral, electrophysiological, and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Tetrahydrolinalool: A Technical Guide to its Early Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrolinalool, a saturated derivative of the naturally occurring terpene alcohol linalool, has been a significant molecule in the fragrance and flavor industries for over a century. Its superior stability compared to its unsaturated precursor, linalool, has made it a valuable ingredient in a wide range of applications, from perfumery to household products. This technical guide delves into the early research and discovery of this compound, providing a detailed account of its initial synthesis, characterization, and the experimental protocols that laid the foundation for its modern applications. While early research primarily focused on its synthesis and olfactory properties, this guide also explores the broader chemical context of the early 20th century, a period of significant advancement in synthetic organic chemistry.

Early Synthesis and Discovery

The first synthesis of this compound, also known as 3,7-dimethyloctan-3-ol, is attributed to the work of French chemist Philippe Barbier, a mentor to the famed Victor Grignard. Barbier's pioneering work on organomagnesium reagents, which predated Grignard's Nobel Prize-winning discoveries, paved the way for the synthesis of tertiary alcohols like this compound.

The primary route to this compound in the early 20th century was the catalytic hydrogenation of linalool. This process involves the addition of hydrogen across the two double bonds of the linalool molecule, resulting in the formation of the saturated alcohol. Early researchers utilized various catalytic systems, with palladium and nickel catalysts being prominent.

Another early synthetic route involved the reaction of alloocimene with hydrogen chloride, followed by hydrolysis and subsequent nickel-catalyzed hydrogenation. However, this method was found to be challenging due to equipment corrosion and difficult process control, making it less viable for industrial production.